Lutetium trifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

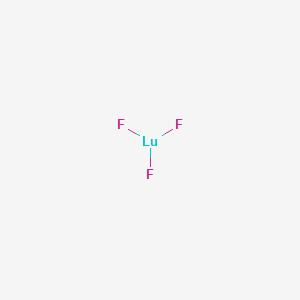

2D Structure

Properties

CAS No. |

13760-81-1 |

|---|---|

Molecular Formula |

F3Lu |

Molecular Weight |

231.9620 g/mol |

IUPAC Name |

lutetium(3+);trifluoride |

InChI |

InChI=1S/3FH.Lu/h3*1H;/q;;;+3/p-3 |

InChI Key |

VIHLFTMKXFWYAS-UHFFFAOYSA-K |

SMILES |

F[Lu](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Lu+3] |

Other CAS No. |

13760-81-1 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Lutetium Trifluoride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of lutetium trifluoride (LuF₃), a material of significant interest in various scientific and technological fields. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its structural parameters, synthesis methodologies, and the analytical techniques used for its characterization.

Core Crystal Structure Data

This compound crystallizes in the trigonal crystal system, belonging to the space group P-3c1 .[1] This structure is characterized by a specific arrangement of lutetium (Lu³⁺) and fluoride (F⁻) ions in a three-dimensional lattice. The fundamental properties of this crystal structure are summarized in the tables below, providing a clear and concise overview of its key quantitative data.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3c1 |

| a (Å) | 6.845 |

| b (Å) | 6.845 |

| c (Å) | 7.025 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Unit Cell Volume (ų) | 285.4 |

| Z (Formula units per cell) | 6 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso)

| Atom | Wyckoff Site | x | y | z | Occupancy | Biso (Ų) |

| Lu1 | 6f | 0.3333 | 0.0000 | 0.2500 | 1 | 0.5 |

| F1 | 6f | 0.3333 | 0.0000 | 0.7500 | 1 | 0.5 |

| F2 | 12g | 0.3850 | 0.0450 | 0.0833 | 1 | 0.5 |

Experimental Protocols: Synthesizing and Analyzing this compound Crystals

The successful analysis of this compound's crystal structure hinges on the synthesis of high-quality single crystals and the precise application of analytical techniques. This section details the experimental protocols for both the synthesis and the subsequent structural determination.

Crystal Synthesis

High-purity single crystals of this compound suitable for X-ray diffraction can be synthesized using various methods, including hydrothermal, flux growth, and solid-state reactions.[1][2] Below are detailed protocols for two common and effective methods.

The hydrothermal method offers excellent control over crystal size and morphology.[1]

Protocol:

-

Precursor Preparation: A stoichiometric mixture of lutetium oxide (Lu₂O₃) and a fluoride source, such as sodium tetrafluoroborate (NaBF₄), is prepared.[1] The molar ratio of Lu₂O₃ to NaBF₄ is typically 1:6.

-

Reaction Mixture: The precursors are mixed with deionized water and a mineralizer, such as a solution of trisodium citrate, in a Teflon-lined stainless steel autoclave.[1] The filling capacity of the autoclave should not exceed 80%.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a temperature of 180-220 °C for a duration of 12-24 hours. The pressure inside the autoclave will increase due to the heating of the aqueous solution.

-

Cooling and Crystal Recovery: The autoclave is then cooled down to room temperature naturally. The resulting crystalline product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at 60-80 °C.

The flux growth method is particularly suitable for growing larger single crystals.[2][3][4]

Protocol:

-

Flux Selection and Mixture Preparation: A suitable flux, such as a mixture of potassium carbonate (K₂CO₃), boric acid (B₂O₃), and bismuth oxide (Bi₂O₃), is chosen.[2] The powdered precursors, lutetium oxide (Lu₂O₃) and the chosen flux components, are thoroughly mixed in a specific molar ratio (e.g., 1:1:2 for Lu₂O₃:B₂O₃:K₂CO₃).

-

Crucible and Heating: The mixture is placed in a platinum or alumina crucible. The crucible is then placed in a programmable furnace and heated to a temperature above the melting point of the flux (e.g., 1000-1200 °C) to ensure complete dissolution of the lutetium oxide.

-

Slow Cooling: The furnace is then slowly cooled at a controlled rate (e.g., 1-5 °C/hour) to allow for the nucleation and growth of LuF₃ crystals.

-

Crystal Separation: Once the temperature has reached a point below the solidification of the flux, the furnace is turned off and allowed to cool to room temperature. The single crystals of LuF₃ are then mechanically separated from the solidified flux. In some cases, the flux can be dissolved using a suitable solvent that does not affect the crystals.[4]

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystal.[5]

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of this compound with well-defined faces and without any visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The data collection is typically performed at room temperature using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles. Key data collection parameters include the crystal-to-detector distance, exposure time per frame, and the total rotation range.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. Software packages like CrysAlisPro are commonly used for this purpose.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares method, such as the Rietveld refinement for powder diffraction data, to best fit the experimental diffraction data.[6][7] Crystallographic software like SHELXL or CRYSTALS is employed for this process.[8][9] The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern.

Visualizing the Process: Experimental Workflow

To further elucidate the relationship between the synthesis and analysis stages, the following diagram illustrates the typical workflow for this compound crystal structure analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. icmr.ucsb.edu [icmr.ucsb.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. xray.cz [xray.cz]

- 8. dgk-home.de [dgk-home.de]

- 9. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

An In-depth Technical Guide to Lutetium Trifluoride (CAS 13760-81-1): Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium trifluoride (LuF₃), identified by CAS number 13760-81-1, is an inorganic crystalline solid that has garnered significant interest in various scientific and technological fields. While traditionally used in materials science for applications such as laser crystals, phosphors, and ceramics, its unique properties have paved the way for its use in the biomedical field, particularly in drug development and advanced therapeutic applications.[1][2] The incorporation of lutetium, especially its radioisotope Lutetium-177, into targeted drug delivery systems represents a cutting-edge approach in oncology.[3] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and its emerging role in medicine.

Core Properties of this compound

This compound is a white, crystalline powder with a high melting and boiling point, indicating its thermal stability.[4][5][6] It is generally insoluble in water.[2][7] The key physical and chemical properties of this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 13760-81-1 | [4][5][8] |

| Molecular Formula | LuF₃ | [4][6][7] |

| Molecular Weight | 231.96 g/mol | [5][6][7] |

| Appearance | White crystalline powder or fine crystalline powder | [4][5][6][7][8] |

| Melting Point | 1182 °C (2159.6 °F) | [4][5][6][8] |

| Boiling Point | 2200 °C (3992 °F) | [4][5][6][8] |

| Density | 8.3 g/cm³ (8300 kg m⁻³) | [5][8] |

| Solubility in Water | Insoluble | [2][7] |

| Crystal System | Trigonal, Orthorhombic (YF₃ type) | [5][7] |

| Oxidation State of Lutetium | +3 | [8] |

Crystal Structure Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pnma | [7] |

| Lattice Constants | a = 6.15 Å, b = 6.76 Å, c = 4.47 Å | [7] |

| Coordination Geometry of Lutetium | 8 coordinate: bicapped trigonal prismatic | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound nanoparticles and their subsequent radiolabeling for therapeutic applications.

Synthesis of this compound Nanoparticles via Hydrothermal Method

The hydrothermal method is a versatile technique for synthesizing crystalline nanoparticles.[9][10] This protocol is adapted from procedures for lanthanide fluoride nanoparticle synthesis.[9]

Objective: To synthesize this compound nanoparticles with controlled size and morphology.

Materials:

-

Lutetium(III) nitrate hexahydrate (Lu(NO₃)₃·6H₂O)

-

Sodium tetrafluoroborate (NaBF₄)

-

Trisodium citrate (Cit³⁻) (optional, as a morphology control agent)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.2 M aqueous solution of Lutetium(III) nitrate hexahydrate.

-

Prepare a 0.6 M aqueous solution of Sodium tetrafluoroborate.

-

If using, prepare a 0.1 M aqueous solution of trisodium citrate.

-

-

Reaction Mixture:

-

In a typical synthesis, mix the lutetium nitrate solution and the sodium tetrafluoroborate solution in a beaker under vigorous stirring. The molar ratio of Lu³⁺ to F⁻ (from NaBF₄) should be controlled, typically around 1:4.

-

If using a capping agent, add the trisodium citrate solution to the lutetium nitrate solution and stir for 30 minutes before the addition of the fluoride source.

-

-

Hydrothermal Treatment:

-

Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 180°C and 240°C for a duration of 12 to 24 hours. The precise temperature and time will influence the size and crystallinity of the nanoparticles.[11]

-

-

Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 60-80°C for several hours.

-

Characterization: The resulting nanoparticles can be characterized by X-ray diffraction (XRD) for phase identification and crystallinity, transmission electron microscopy (TEM) for size and morphology, and photoluminescence spectroscopy to study their optical properties.[9]

Radiolabeling of a DOTA-conjugated Peptide with Lutetium-177

This protocol describes the general procedure for labeling a peptide conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with Lutetium-177.[12][13]

Objective: To prepare a Lutetium-177 labeled peptide for use in targeted radionuclide therapy.

Materials:

-

DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-PSMA)

-

Lutetium-177 chloride (¹⁷⁷LuCl₃) in HCl solution

-

Ammonium acetate buffer (0.5 M, pH 4.5-5.5)

-

Gentisic acid (as a radioprotectant)

-

Deionized water

-

0.9% Sodium Chloride for injection

Equipment:

-

Heating block or water bath

-

Vortex mixer

-

Dose calibrator

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Instant Thin-Layer Chromatography (iTLC) system

Procedure:

-

Reaction Vial Preparation:

-

In a sterile reaction vial, add the DOTA-conjugated peptide solution (typically in the microgram range).

-

Add ammonium acetate buffer to maintain the pH between 4.5 and 5.5.

-

Add gentisic acid solution to minimize radiolysis.

-

-

Radiolabeling Reaction:

-

Add the required activity of ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Gently vortex the mixture.

-

Incubate the reaction mixture at 90-95°C for 15-30 minutes.

-

-

Quality Control:

-

After incubation, cool the reaction vial to room temperature.

-

Determine the radiochemical purity (RCP) using iTLC and/or HPLC. For iTLC, a suitable mobile phase is used to separate the labeled peptide from free ¹⁷⁷Lu. For HPLC, a reverse-phase column is typically used with a gradient elution to separate the radiolabeled peptide from impurities.[7][14]

-

The RCP should typically be >95% for clinical use.

-

-

Final Formulation:

-

If the RCP is acceptable, the final product can be diluted with 0.9% sodium chloride for injection to the desired radioactive concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. researchgate.net [researchgate.net]

- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. radiology.wisc.edu [radiology.wisc.edu]

- 9. Functionalized Lanthanide Oxide Nanoparticles for Tumor Targeting, Medical Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. tech.snmjournals.org [tech.snmjournals.org]

A Technical Guide to the Synthesis of High-Purity Lutetium Trifluoride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for producing high-purity Lutetium trifluoride (LuF₃) powder. This compound is a critical material in various advanced applications, including scintillators for medical imaging, optical materials, and as a precursor for the production of Lutetium-177 (^¹⁷⁷Lu), a key radionuclide in targeted cancer therapy.[1][2] The synthesis route significantly impacts the final product's purity, particle size, and morphology, which are critical parameters for its performance in these applications.

This document details four primary synthesis routes: solid-phase fluorination, aqueous precipitation, hydrothermal synthesis, and direct hydrofluorination. Each section includes a detailed experimental protocol, a workflow diagram, and a discussion of the method's advantages and disadvantages. A comparative summary of the quantitative data available for these methods is also provided to aid in the selection of the most appropriate synthesis strategy for a given application.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for LuF₃ is a trade-off between desired product characteristics, available equipment, and safety considerations. The following table summarizes the available quantitative data for different synthesis routes. It is important to note that directly comparable, comprehensive data for LuF₃ across all methods is scarce in the literature. Therefore, data from analogous rare-earth fluorides (e.g., ScF₃) are included for reference where specific LuF₃ data is unavailable.

| Synthesis Method | Precursors | Typical Purity (%) | Reported Yield (%) | Particle Size | Key Advantages | Key Disadvantages |

| Solid-Phase Fluorination | Lu₂O₃, NH₄HF₂ | >99.99 (for ScF₃)[3] | High (typically >95%) | Micrometer-scale, crystalline | High purity, relatively simple equipment, avoids corrosive HF gas. | Requires high temperatures, potential for NH₄⁺ contamination if not properly decomposed. |

| Aqueous Precipitation | LuCl₃, HF (aq) or Lu(NO₃)₃, NH₄F | ≥99.9[1] | High (quantitative precipitation) | Nanoparticles to micrometers (controllable) | Room temperature process, good control over particle size. | Use of hazardous hydrofluoric acid, potential for hydrated products requiring dehydration. |

| Hydrothermal Synthesis | Lu(NO₃)₃, NaF | High | Variable | Nanocrystals with controlled morphology[4] | Excellent control over particle size and morphology, high crystallinity.[4] | Requires specialized high-pressure autoclave, can be energy-intensive. |

| Direct Hydrofluorination | Lu₂O₃, HF (gas) | High | High | Micrometer-scale | Suitable for large-scale industrial production. | Requires specialized corrosion-resistant equipment, use of highly toxic and corrosive HF gas.[5] |

Solid-Phase Fluorination using Ammonium Bifluoride

This method involves the reaction of Lutetium oxide with a solid fluorinating agent, ammonium bifluoride (NH₄HF₂), at elevated temperatures. The reaction proceeds through the formation of an intermediate ammonium lutetium fluoride complex, which then decomposes to yield anhydrous LuF₃. This method is advantageous as it avoids the direct handling of highly corrosive hydrogen fluoride gas and can produce a high-purity product.[3]

Experimental Protocol

-

Precursor Preparation: Lutetium oxide (Lu₂O₃) powder (99.99% purity) is dried at 200°C for 4 hours to remove any adsorbed moisture.

-

Mixing: The dried Lu₂O₃ is thoroughly mixed with ammonium bifluoride (NH₄HF₂) in a molar ratio of 1:7 (Lu₂O₃:NH₄HF₂). The excess NH₄HF₂ ensures complete fluorination. The mixing can be performed in an agate mortar.

-

Fluorination Reaction: The mixture is placed in a nickel or platinum crucible and heated in a tube furnace under a flow of inert gas (e.g., argon). The temperature is ramped up according to the following program:

-

Heat to 150°C and hold for 1 hour to initiate the reaction.

-

Heat to 400°C and hold for 2 hours to ensure complete fluorination and decomposition of the intermediate ammonium salts.[3]

-

-

Cooling and Collection: The furnace is cooled to room temperature under the inert gas flow. The resulting white powder is the high-purity LuF₃.

-

Purification: The product is typically of high purity and may not require further purification. Any unreacted NH₄HF₂ is removed by sublimation during the high-temperature step.

-

Characterization: The final product should be characterized by X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) for morphology and particle size analysis, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the trace metal purity.

Solid-Phase Fluorination Workflow

Aqueous Precipitation

Aqueous precipitation is a common wet-chemical method for synthesizing LuF₃. It involves the reaction of a soluble lutetium salt, such as Lutetium chloride (LuCl₃) or Lutetium nitrate (Lu(NO₃)₃), with a fluoride source in an aqueous solution. This method allows for good control over stoichiometry and can be performed at room temperature.

Experimental Protocol

-

Precursor Solution: Prepare a 0.5 M solution of Lutetium chloride (LuCl₃) by dissolving the appropriate amount of high-purity LuCl₃ in deionized water.

-

Precipitation: While stirring the LuCl₃ solution vigorously, slowly add a stoichiometric amount of a 40% hydrofluoric acid (HF) solution. The LuF₃ will precipitate immediately as a fine white powder. The reaction is as follows: LuCl₃(aq) + 3HF(aq) → LuF₃(s) + 3HCl(aq).[1]

-

Aging: Continue stirring the suspension for 1-2 hours at room temperature to allow for the aging of the precipitate, which can improve filterability.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and vacuum filtration. Wash the collected powder several times with deionized water to remove any unreacted precursors and byproducts (e.g., HCl). Continue washing until the filtrate is neutral.

-

Drying: Dry the washed LuF₃ powder in a vacuum oven at 120°C for 12 hours to remove water. For applications requiring strictly anhydrous LuF₃, a subsequent high-temperature drying step under an inert or HF atmosphere may be necessary to remove any remaining water of hydration.

-

Characterization: Analyze the dried powder using XRD to confirm the phase and crystallinity, SEM to observe the particle morphology, and a particle size analyzer to determine the size distribution. Purity can be assessed by ICP-MS.

Aqueous Precipitation Workflow

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing highly crystalline nanoparticles with controlled size and morphology. The reaction is carried out in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave.

Experimental Protocol

-

Precursor Solution: Prepare a 0.2 M aqueous solution of Lutetium nitrate (Lu(NO₃)₃·xH₂O). In a separate container, prepare a 0.6 M aqueous solution of sodium fluoride (NaF).

-

Mixing: Add the Lu(NO₃)₃ solution to a Teflon-lined stainless steel autoclave. While stirring, add the NaF solution to the autoclave. A chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be added at this stage to influence the morphology of the resulting nanocrystals.

-

Hydrothermal Reaction: Seal the autoclave and place it in an oven. Heat the autoclave to 180-200°C and maintain this temperature for 12-24 hours.[4] The autogenous pressure generated at this temperature facilitates the crystallization of LuF₃.

-

Cooling and Collection: After the reaction period, allow the autoclave to cool down to room temperature naturally.

-

Washing and Purification: Open the autoclave and collect the white precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at 80°C for 6 hours.

-

Characterization: Characterize the LuF₃ nanopowder using Transmission Electron Microscopy (TEM) for detailed morphology and size analysis, XRD for phase identification, and photoluminescence spectroscopy if dopants are included for optical applications.

Hydrothermal Synthesis Workflow

Direct Hydrofluorination

Direct hydrofluorination involves the reaction of Lutetium oxide with anhydrous hydrogen fluoride (HF) gas at high temperatures. This method is highly effective and is often used for industrial-scale production of anhydrous fluorides. However, it requires specialized equipment due to the highly corrosive and toxic nature of HF gas.[5]

Experimental Protocol

-

Reactor Setup: The reaction is carried out in a tube furnace with a reactor tube made of a corrosion-resistant material like Monel or nickel. The setup must include a system for delivering a controlled flow of HF gas and an inert gas (e.g., nitrogen or argon), as well as a scrubber system to neutralize unreacted HF gas at the outlet.

-

Sample Preparation: Place high-purity Lu₂O₃ powder in a nickel boat and position it in the center of the reactor tube.

-

Inert Gas Purge: Purge the reactor with an inert gas to remove air and moisture.

-

Hydrofluorination: Heat the furnace to 400-500°C while maintaining a flow of inert gas. Once the target temperature is reached, introduce a controlled flow of anhydrous HF gas. The reaction is: Lu₂O₃(s) + 6HF(g) → 2LuF₃(s) + 3H₂O(g).[1]

-

Reaction Time: Maintain the reaction conditions for 2-4 hours to ensure complete conversion.

-

Purge and Cool-down: Stop the HF gas flow and purge the reactor with inert gas to remove any residual HF. Cool the furnace to room temperature under the inert gas flow.

-

Product Collection: Carefully remove the nickel boat containing the white LuF₃ powder from the reactor in a dry environment (e.g., a glovebox) to prevent moisture absorption.

-

Characterization: The product should be analyzed by XRD to confirm complete conversion to LuF₃ and by ICP-MS to verify purity.

Direct Hydrofluorination Workflow

References

- 1. Lutetium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00463J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Lutetium trifluoride chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental chemical properties of Lutetium Trifluoride, an inorganic compound with applications in ceramics, glass, phosphors, and lasers.[1][2]

Core Chemical Identifiers and Properties

This compound is an inorganic compound that consists of the rare earth element lutetium and fluorine.[2][3] It is a white, crystalline solid or powder.[4][5][6] The quantitative chemical data for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | LuF₃ | [1][3][4][5][6][7] |

| Molecular Weight | 231.96 g/mol | [1][5][6] |

| 231.9620 g/mol | [7] | |

| 231.97 g/mol | [3] | |

| CAS Registry Number | 13760-81-1 | [4][5][7] |

| Appearance | White powder/crystalline solid | [3][4][5] |

| Melting Point | 1182 °C | [1][4] |

| Boiling Point | 2200 °C | [3][4] |

| Density | 8.30 g/cm³ (8300 kg/m ³) | [4] |

Methodological Note

The chemical formula and molecular weight of this compound are established based on the principles of chemical nomenclature and stoichiometry. The molecular weight is calculated from the atomic weights of its constituent elements: Lutetium (Lu) and Fluorine (F). These values are standardized and widely published in chemical databases such as the NIST Chemistry WebBook, PubChem, and by commercial suppliers.[7][8] Experimental verification for known compounds like this is typically performed using techniques such as mass spectrometry, though detailed protocols for such a fundamental analysis are beyond the scope of this document.

Logical Relationship Diagram

A visualization for a chemical formula is not applicable as it does not represent a signaling pathway, experimental workflow, or a complex logical relationship. The structure is a simple ionic compound, and its identity is best represented by the chemical formula itself.

References

- 1. Lutetium Fluoride LuF3_customized Lutetium Fluoride LuF3_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 2. Lutetium Fluoride (LuF3) (CAS No. 13760-81-1) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 3. Lutetium(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Lutetium » this compound [webelements.com]

- 5. Lutetium (III) Fluoride - ProChem, Inc. [prochemonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [webbook.nist.gov]

- 8. Lutetium fluoride | F3Lu | CID 83712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lutetium(III) Fluoride (LuF3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium(III) fluoride (LuF3), an inorganic compound composed of lutetium and fluorine, is a white, crystalline solid at room temperature.[1][2] As a member of the rare earth fluoride family, it possesses a unique combination of physical and chemical properties that make it a material of significant interest in various advanced scientific and technological fields. Its high melting point, thermal stability, and optical transparency over a wide range of wavelengths have led to its use in the production of specialty optics, laser crystals, and as a component in fluoride glasses and ceramics.[2][3]

In recent years, the synthesis of LuF3 nanoparticles has opened up new avenues for its application, particularly in the biomedical field. The potential use of LuF3 as a host for scintillators in medical imaging and as a component in targeted drug delivery systems is an active area of research.[2][4] This technical guide provides an in-depth overview of the physical and chemical properties of Lutetium(III) fluoride, detailed experimental protocols for its synthesis and characterization, and a summary of its current and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Lutetium(III) fluoride is a stable, white crystalline powder.[1][2] The fundamental physical and chemical properties of LuF3 are summarized in the tables below.

General and Physical Properties

| Property | Value | References |

| Chemical Formula | LuF3 | [1][5] |

| Molar Mass | 231.96 g/mol | [6] |

| Appearance | White crystalline solid/powder | [1][2][5] |

| Melting Point | 1182 °C (1455 K, 2159.6 °F) | [1][2][5][6] |

| Boiling Point | 2200 °C (2473 K, 3992 °F) | [1][2][5] |

| Density | 8.30 g/cm³ | [1][6] |

| Solubility in Water | Insoluble | [7] |

| Crystal Structure | Trigonal | [6][8] |

| Space Group | P-3c1 | [8] |

Chemical and Safety Information

| Property | Description | References |

| Chemical Stability | Stable under normal conditions. | [9] |

| Reactivity | Reacts with strong acids. | [9] |

| Incompatibilities | Strong reducing agents. | [4] |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation). | [5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water). | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Lutetium(III) fluoride.

Synthesis of Lutetium(III) Fluoride

LuF3 can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis, which is particularly suitable for producing nanoparticles.

2.1.1. Solid-State Synthesis

This method involves the reaction of lutetium oxide (Lu2O3) with a fluorinating agent at high temperatures.

-

Materials: Lutetium(III) oxide (Lu2O3) powder, Ammonium fluoride (NH4F) or Hydrogen fluoride (HF) gas.

-

Procedure:

-

Thoroughly mix stoichiometric amounts of Lu2O3 and NH4F in a platinum or nickel crucible.

-

Heat the mixture in a tube furnace under a controlled atmosphere (e.g., argon or nitrogen).

-

The reaction is typically carried out at temperatures ranging from 400 to 800 °C for several hours.[7] The reaction with HF gas follows a similar principle, where the gas is passed over heated Lu2O3.[7]

-

The general reaction is: Lu2O3 + 6 HF → 2 LuF3 + 3 H2O.[7]

-

After the reaction is complete, the furnace is cooled down to room temperature.

-

The resulting LuF3 powder is then collected for characterization.

-

2.1.2. Hydrothermal Synthesis of LuF3 Nanoparticles

This method allows for the synthesis of crystalline LuF3 nanoparticles at relatively lower temperatures.[3][8]

-

Materials: Lutetium(III) chloride (LuCl3) or Lutetium(III) nitrate (Lu(NO3)3), Sodium tetrafluoroborate (NaBF4) or another fluoride source, Trisodium citrate (optional, as a morphology-directing agent), Deionized water.[8]

-

Procedure:

-

Prepare an aqueous solution of the lutetium salt (e.g., 0.1 M LuCl3).

-

Prepare a separate aqueous solution of the fluoride source (e.g., 0.3 M NaBF4).[8]

-

If desired, add a solution of trisodium citrate to the lutetium salt solution to control the morphology of the resulting nanoparticles.[8]

-

Slowly add the fluoride source solution to the lutetium salt solution under vigorous stirring.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 150 and 200 °C for 12 to 24 hours.[3]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.

-

Characterization of Lutetium(III) Fluoride

The structural, thermal, and morphological properties of the synthesized LuF3 are typically characterized using the following techniques.

2.2.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material.[10][11]

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the powdered LuF3 sample is finely ground and mounted on a sample holder.

-

Data Collection: The XRD pattern is typically recorded in the 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 1-5°/min.

-

Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the trigonal LuF3 phase and to identify any impurities.[10]

2.2.2. Differential Thermal Analysis (DTA)

DTA is employed to study the thermal stability and phase transitions of LuF3.[12][13]

-

Instrument: A differential thermal analyzer.

-

Sample Preparation: A small, accurately weighed amount of the LuF3 powder (typically 5-10 mg) is placed in an alumina or platinum crucible. An empty crucible is used as a reference.

-

Procedure: The sample and reference are heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., argon or nitrogen) to a temperature above the expected melting point (e.g., 1300 °C).

-

Analysis: The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions. The onset of the melting peak is taken as the melting point of the material.

Visualizations

The following diagrams illustrate key workflows and concepts related to Lutetium(III) Fluoride.

Caption: Workflow for LuF3 Synthesis and Characterization.

Caption: Potential Biomedical Applications of LuF3 Nanoparticles.

Applications

The unique properties of Lutetium(III) fluoride make it a valuable material in several high-tech applications.

Materials Science

-

Laser Materials: LuF3, when doped with certain rare-earth ions, can be used as a laser gain medium.[3]

-

Ceramics and Glasses: It is used in the manufacturing of specialty ceramics and fluoride glasses due to its high melting point and optical properties.[3]

-

Phosphors: Lutetium fluoride serves as a host material for phosphors used in lighting and display technologies.[2][3]

-

Catalysis: It can act as a catalyst in petroleum cracking, alkylation, hydrogenation, and polymerization reactions.[3][14]

Drug Development and Biomedical Applications

The development of LuF3 in nanoparticle form has garnered interest for its potential in the biomedical field.

-

Biomedical Imaging: Due to lutetium's high atomic number, LuF3 nanoparticles are being investigated as contrast agents for X-ray imaging and as host materials for scintillators in medical imaging modalities like Positron Emission Tomography (PET).[2][4] The fluorine atoms also present an opportunity for use in 19F Magnetic Resonance Imaging (MRI).[4]

-

Drug Delivery: The surface of LuF3 nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery to specific cells or tissues.[9][15] This approach aims to increase the efficacy of drugs while minimizing systemic side effects.

-

Toxicity Studies: A critical aspect of developing LuF3 for biomedical applications is the thorough investigation of its toxicity.[16][17] Understanding the biocompatibility and potential adverse effects of LuF3 nanoparticles is essential for their safe and effective translation into clinical use.

Conclusion

Lutetium(III) fluoride is a versatile inorganic material with a well-defined set of physical and chemical properties that make it suitable for a range of applications, from materials science to the burgeoning field of nanomedicine. For researchers and scientists, LuF3 offers a stable and robust platform for the development of advanced optical and catalytic materials. For drug development professionals, the emergence of LuF3 nanoparticles presents exciting new possibilities for creating advanced imaging agents and targeted therapeutic delivery systems. Further research into the surface functionalization and in vivo behavior of LuF3 nanoparticles will be crucial in realizing their full potential in the biomedical arena. This guide provides a foundational understanding of LuF3, intended to support and inspire further innovation in its application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Fluorinated MRI contrast agents and their versatile applications in the biomedical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [0712.0314] The Phase Diagram GdF3-LuF3 [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Lutetium(III) fluoride - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 13. A differential thermal analysis (DTA) for the heats of reaction and temperature rises produced during the setting of tooth coloured restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. nc3rs.org.uk [nc3rs.org.uk]

- 17. pharmtech.com [pharmtech.com]

Core Thermodynamic Properties of Lutetium Trifluoride

An In-depth Technical Guide to the Physicochemical Properties of Lutetium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Lutetium (III) Fluoride (LuF₃), a critical material in various advanced applications, including ceramics, phosphors, and lasers.[1] This document outlines the established thermodynamic properties, details the experimental methodologies for their determination, and presents a logical workflow for the characterization of rare earth fluorides.

This compound is a white, crystalline solid known for its high thermal stability.[2][3] Its high melting and boiling points are characteristic of rare earth trifluorides, which are valued for high-temperature applications.[4]

Quantitative Data Summary

The melting and boiling points of this compound have been determined and are presented below. The values show a high degree of consistency across various sources.

| Property | Temperature (°C) | Temperature (K) | References |

| Melting Point | 1182 | 1455 | [1][2][3][5][6] |

| 1184 | 1457 | [7] | |

| Boiling Point | 2200 | 2473 | [2][3][5][6] |

Experimental Determination Protocols

The accurate determination of the melting and boiling points of refractory materials like this compound requires specialized high-temperature techniques. The primary methods cited in the literature are Differential Thermal Analysis (DTA) and Drop Calorimetry.

Synthesis and Purification of High-Purity LuF₃

A prerequisite for accurate measurement is the synthesis of high-purity this compound. A common method involves the fluorination of Lutetium Oxide (Lu₂O₃) with anhydrous hydrogen fluoride (HF) at elevated temperatures (e.g., 750°C).[8]

Following the initial synthesis, a crucial purification step is employed to reduce oxygen-containing impurities, such as unreacted oxides or oxyfluorides.[8][9] This is often achieved by treating the fluoride in a dynamic HF-argon atmosphere at a temperature approximately 150°C above its melting point. This process reduces the oxygen content to minimal levels (e.g., below 20 ppm by weight), ensuring the thermophysical properties measured are representative of the pure compound.[8]

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary technique for determining the melting point of rare earth trifluorides.[9]

-

Principle: DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. A phase transition in the sample, such as melting, results in the absorption of heat (an endothermic event), which creates a detectable temperature difference between the sample and the reference. This is observed as a distinct peak or thermal arrest in the DTA curve.[9]

-

Methodology:

-

A small, accurately weighed sample of high-purity LuF₃ is placed in a crucible (e.g., tantalum). An inert reference material (e.g., Al₂O₃) is placed in an identical crucible.

-

Both crucibles are placed in a furnace and heated at a constant, controlled rate.

-

Thermocouples are used to continuously monitor the temperatures of both the sample and the reference.

-

The difference in temperature (ΔT) is plotted against the sample temperature. The onset of the endothermic peak corresponding to melting is taken as the melting point.

-

Drop Calorimetry

Drop calorimetry is employed to measure the high-temperature heat content (enthalpy) of materials.[8][10] From the enthalpy measurements across a wide temperature range, key thermodynamic properties, including the heat capacity and the enthalpy of fusion (heat required for melting), can be derived. The melting point is identified as the temperature at which a sharp increase in enthalpy occurs.

-

Principle: This method involves heating a sample to a known, stable high temperature and then dropping it into a calorimeter held at a reference temperature (e.g., room temperature). The heat released by the sample as it cools is precisely measured by the temperature rise of the calorimeter block.

-

Methodology:

-

The LuF₃ sample is encapsulated in a suitable container (e.g., a tantalum crucible) and suspended in a high-temperature furnace.[8]

-

The furnace heats the sample to a specific, precisely measured temperature. Temperature is often monitored using a calibrated platinum-platinum-rhodium thermocouple.[8]

-

The heated sample is then dropped into a calorimeter, typically a large copper block of known heat capacity, causing the block's temperature to rise.[8]

-

The total heat absorbed by the calorimeter is calculated from its temperature change. This value corresponds to the enthalpy of the sample at the initial high temperature relative to the final calorimeter temperature.

-

The procedure is repeated at various temperatures, often at 50° intervals, with smaller 10° intervals near the melting point to accurately capture the phase transition.[8] The plot of enthalpy versus temperature will show a distinct step change at the melting point.

-

Experimental and Logical Workflow

The characterization of this compound's thermal properties follows a systematic workflow, from material synthesis to final data analysis. The following diagram illustrates this logical progression.

Caption: Workflow for LuF₃ Synthesis and Thermal Property Characterization.

References

- 1. Lutetium Fluoride LuF3_customized Lutetium Fluoride LuF3_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 2. WebElements Periodic Table » Lutetium » this compound [webelements.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Introduction to Rare Earth Fluoride Salts [stanfordmaterials.com]

- 5. Lutetium Fluoride | this compound | LuF3 - Ereztech [ereztech.com]

- 6. Lutetium (III) Fluoride - ProChem, Inc. [prochemonline.com]

- 7. Lutetium(III) fluoride - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. DSpace [dr.lib.iastate.edu]

- 10. researchgate.net [researchgate.net]

Orthorhombic Lutetium Trifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthorhombic crystal system of Lutetium Trifluoride (LuF₃), a material of significant interest in various advanced applications, including biomedical imaging and next-generation therapeutics. This document details its crystal structure, experimental synthesis protocols, and analytical characterization methods, presenting a consolidated resource for professionals in materials science and drug development.

Crystal Structure and Properties

This compound can crystallize in two primary forms: orthorhombic and hexagonal. The orthorhombic phase, specifically the β-form, is isostructural with β-YF₃. The definitive crystal structure is determined through advanced diffraction techniques, with data refined using methods such as Rietveld refinement.

Crystallographic Data

Recent high-precision studies have established the crystallographic parameters for orthorhombic LuF₃ at ambient temperature (293 K). The structure belongs to the Pnma space group.[1] Key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Lattice Constant (a) | 6.1381(3) Å | [1] |

| Lattice Constant (b) | 6.6430(3) Å | [1] |

| Lattice Constant (c) | 4.3949(2) Å | [1] |

| Unit Cell Volume (V) | 179.18(1) ų | [1] |

| Calculated Density | 8.575 g/cm³ | [1] |

| Formula Units (Z) | 4 | [1] |

| R-factor (Rwp) | 5.86% | [1] |

| Goodness of fit (χ²) | 1.54 | [1] |

Note: The refinement was performed using the JANA2020 program.[1]

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Molar Mass | 231.97 g/mol |

| Melting Point | 1184 °C |

| Boiling Point | 2200 °C |

Experimental Protocols

The synthesis and characterization of pure, phase-specific LuF₃ require precise control over experimental conditions. The following sections detail the established methodologies for its preparation and structural analysis.

Synthesis of Orthorhombic LuF₃

Several bottom-up approaches have been successfully employed to synthesize orthorhombic LuF₃ nanocrystals.

2.1.1 Solvothermal Synthesis

This method is widely used for producing well-defined nanocrystals.[1][2]

-

Precursors : Lutetium oxide (Lu₂O₃), Ytterbium oxide (Yb₂O₃), and Erbium oxide (Er₂O₃) are common starting materials, often used to create doped nanocrystals for applications like upconversion luminescence.

-

Procedure :

-

Rare-earth oxides are dissolved in an acid (e.g., nitric acid) to form the corresponding nitrate salts in an aqueous solution.

-

The solution is evaporated to dryness, and the resulting salts are re-dissolved in a solvent mixture, typically containing oleic acid and 1-octadecene.

-

A fluoride source, such as ammonium fluoride (NH₄F) dissolved in methanol, is added to the solution.

-

The mixture is sealed in a stainless-steel autoclave and heated to a specific temperature (e.g., 240 °C) for a set duration (e.g., 24 hours).

-

After cooling to room temperature, the resulting nanocrystals are precipitated with ethanol, collected by centrifugation, washed multiple times, and dried.

-

2.1.2 Hydrothermal Synthesis

An alternative, environmentally friendly method utilizes water as the primary solvent.[3]

-

Precursors : A water-soluble lutetium salt (e.g., Lu(NO₃)₃) and a fluoride source like sodium tetrafluoroborate (NaBF₄).

-

Procedure :

-

Aqueous solutions of the lutetium salt and NaBF₄ are prepared.

-

An organic additive, such as trisodium citrate, can be introduced to control the morphology of the resulting crystals.[3]

-

The solutions are mixed in a Teflon-lined autoclave.

-

The autoclave is heated (e.g., to 180 °C) for a specified period (e.g., 24 hours).

-

The product is then collected, washed with deionized water and ethanol, and dried.

-

Caption: Experimental workflow for synthesis and characterization of LuF₃.

Structural Analysis

2.2.1 Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for determining the crystal structure of polycrystalline materials like LuF₃ powders.

-

Instrumentation : A standard X-ray diffractometer equipped with a copper (Cu Kα, λ ≈ 1.5406 Å) or other monochromatic X-ray source is used.

-

Data Collection : The powdered sample is scanned over a range of 2θ angles. Data should be collected with a slow scan rate and small step size to ensure high resolution, which is critical for accurate Rietveld refinement.

-

Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to specific crystallographic planes. The positions and intensities of these peaks are used to identify the crystal phase and refine its structural parameters.

2.2.2 Neutron Diffraction

For more detailed structural information, particularly regarding the positions of lighter atoms like fluorine, neutron diffraction can be employed. This technique is sensitive to the nuclei rather than the electron cloud and is highly complementary to XRD.

Rietveld Refinement

Rietveld refinement is a powerful computational method used to analyze diffraction data.[4][5] It involves fitting a theoretically calculated diffraction profile to the entire experimentally measured profile.

-

Principle : The method uses a least-squares approach to refine a multitude of parameters simultaneously, including lattice constants, atomic coordinates, and instrumental factors, until the calculated pattern closely matches the observed data.[4]

-

Procedure :

-

Initial Model : A starting structural model is required, which includes the space group, approximate lattice parameters, and atomic positions.

-

Profile Fitting : The refinement process begins by fitting background and scale factors.

-

Parameter Refinement : Successive refinement cycles are performed, gradually introducing more parameters:

-

Unit cell parameters.

-

Peak shape parameters (e.g., using a pseudo-Voigt function to model peak broadening).

-

Atomic coordinates and isotropic/anisotropic displacement parameters.

-

-

Convergence : The refinement is considered complete when the parameter shifts become negligible and the goodness-of-fit indices (e.g., Rwp, χ²) reach low, stable values.

-

Phase Transitions

The orthorhombic phase of LuF₃ is stable under ambient conditions but can undergo a phase transition under high pressure.

-

Orthorhombic-to-Hexagonal Transition : Studies using diamond anvil cells have shown that orthorhombic LuF₃ transforms into a hexagonal phase at high pressures.[6] This pressure-induced transition for LuF₃ occurs in the range of 14.8–20.6 GPa .[6] This behavior is consistent with other heavy rare-earth trifluorides.[6]

Caption: Pressure-induced phase transition of this compound.

Conclusion

The orthorhombic crystal system of this compound is a well-characterized phase with defined structural parameters and predictable behavior under pressure. The ability to synthesize this phase with high purity and controlled morphology via solvothermal and hydrothermal methods makes it an accessible material for research and development. A thorough understanding of its crystallographic properties, achieved through rigorous diffraction analysis and Rietveld refinement, is fundamental for its application in advanced materials and drug delivery systems.

References

- 1. Lanthanide Contraction in LnF3 (Ln = Ce-Lu) and Its Chemical and Structural Consequences: Part 1: Location of YF3 in the LnF3 Series According to Its Chemical and Structural Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Parametric Rietveld refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 5. xray.cz [xray.cz]

- 6. Orthorhombic Space Groups [pd.chem.ucl.ac.uk]

A Technical Guide to the Hydrothermal Synthesis of Lutetium Trifluoride Microcrystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of Lutetium Trifluoride (LuF₃) microcrystals. LuF₃ micro- and nanocrystals are of significant interest for a range of applications, including bioimaging, scintillators, and as host materials for upconversion luminescence, which has potential in photodynamic therapy and drug delivery. The hydrothermal method offers a versatile and scalable approach for producing high-quality, crystalline LuF₃ with controllable morphology and size.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. The elevated temperature and pressure increase the solubility of the precursors and facilitate the reaction and crystallization of the desired material. Key advantages of this method include the ability to produce well-defined crystal morphologies and high crystallinity at relatively low temperatures compared to melt-growth techniques.[1]

Experimental Protocols

The following protocols are compiled from established research to provide a comprehensive guide for the synthesis of LuF₃ microcrystals.

General Synthesis of LuF₃ Microcrystals

This protocol outlines a general procedure for the synthesis of LuF₃ microcrystals. The specific morphology can be influenced by adjusting parameters as detailed in the subsequent sections.

Materials:

-

Lutetium salt precursor (e.g., Lutetium Nitrate, Lu(NO₃)₃)

-

Fluoride source (e.g., Sodium Fluoride (NaF), Ammonium Fluoride (NH₄F), or Sodium Tetrafluoroborate (NaBF₄))

-

Deionized water

-

Optional: pH adjusting agent (e.g., NaOH, HCl), organic additives (e.g., trisodium citrate, EDTA)

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution Preparation: A specific molar amount of the lutetium salt is dissolved in deionized water.

-

Addition of Fluoride Source: An aqueous solution of the fluoride source is added to the lutetium salt solution under stirring.

-

pH Adjustment (Optional): The pH of the resulting solution can be adjusted to a desired value using an acid or base.

-

Additive Introduction (Optional): If a morphology-controlling agent is used, it is added to the solution at this stage.

-

Hydrothermal Reaction: The final solution is transferred into a Teflon-lined stainless steel autoclave, sealed, and heated in an oven at a specific temperature for a set duration.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected by centrifugation.

-

Washing: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Characterization of Synthesized LuF₃ Microcrystals

The synthesized materials are typically characterized using a variety of analytical techniques to determine their crystal structure, morphology, and purity.

-

X-ray Diffraction (XRD): To identify the crystal phase and assess the crystallinity of the product.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and size of the microcrystals.

-

Transmission Electron Microscopy (TEM): For higher resolution imaging of the crystal structure and morphology.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized material.

-

Photoluminescence (PL) Spectroscopy: To investigate the luminescent properties, especially when doped with rare-earth ions.

Influence of Synthesis Parameters on LuF₃ Microcrystal Properties

The properties of the final LuF₃ microcrystals are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters on the crystal phase and morphology.

Table 1: Effect of Fluoride Source and Additives on Lutetium Fluoride Crystal Phase and Morphology

| Lutetium Precursor | Fluoride Source | Additive(s) | pH | Temperature (°C) | Time (h) | Resulting Crystal Phase & Morphology | Reference |

| Lu(NO₃)₃ | NaF | Trisodium Citrate | ~5 | 180 | 24 | Orthorhombic LuF₃ (octahedra) | [2][3] |

| Lu(NO₃)₃ | NaBF₄ | Trisodium Citrate | Not specified | 180 | 24 | Orthorhombic LuF₃ (polyhedral microcrystals) | [1][4] |

| Lu(NO₃)₃ | NH₄F | EDTA | ~1 | 180 | 24 | NH₄Lu₂F₇ (prolate ellipsoids) | [2][3] |

| Lu(NO₃)₃ | NaF | None | Not specified | 180 | 24 | Aggregated LuF₃ nanoparticles | [4] |

Table 2: Influence of pH on Lutetium Fluoride Compounds

| Lutetium Precursor | Fluoride Source | Additive(s) | Initial pH | Final Crystal Phase | Reference |

| Lu(NO₃)₃ | NH₄F | EDTA | 1 | NH₄Lu₂F₇ | [2][3] |

| Lu(NO₃)₃ | NaF | Trisodium Citrate | 5 | LuF₃ | [2][3] |

| Lu(NO₃)₃ | NaF | Trisodium Citrate | 9 | β-NaLuF₄ | [2][3] |

Note: The formation of different compounds at varying pH levels highlights the critical role of pH in directing the chemical reaction towards the desired lutetium fluoride species.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps and relationships in the hydrothermal synthesis of LuF₃ microcrystals.

Caption: Experimental workflow for the hydrothermal synthesis of LuF₃ microcrystals.

Caption: Key parameters influencing the final properties of LuF₃ microcrystals.

Conclusion

The hydrothermal synthesis method is a robust and adaptable technique for producing this compound microcrystals. By carefully controlling experimental parameters such as the choice of precursors, pH, and the use of additives, it is possible to tailor the morphology, size, and crystal phase of the resulting LuF₃.[2][3] This level of control is crucial for optimizing the material's properties for specific applications in research, diagnostics, and therapeutics. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Shape-Controllable Synthesis and Upconversion Properties of Lutetium Fluoride (Doped with Yb3+/Er3+) Microcrystals by Hydrothermal Process - The Journal of Physical Chemistry C - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Lutetium Trifluoride Precursors for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common precursors and synthetic routes for the preparation of lutetium trifluoride (LuF₃), a material of increasing interest in scintillators, lasers, and other advanced applications. This document details various synthesis methodologies, presents quantitative data for process optimization, and offers visual representations of the synthetic pathways and experimental workflows.

Introduction to this compound Synthesis

This compound is a white, insoluble inorganic compound. The choice of precursor is a critical factor that dictates the synthetic method, reaction conditions, and the final properties of the LuF₃ product, such as crystallinity, particle size, morphology, and purity. The most common precursors for LuF₃ synthesis include lutetium oxide (Lu₂O₃), lutetium chloride (LuCl₃), and lutetium nitrate (Lu(NO₃)₃). Lutetium acetylacetonate (Lu(acac)₃) is also a potential precursor, particularly for deposition techniques.

This guide will explore the following synthetic strategies:

-

Solid-State Synthesis: A traditional and straightforward method involving the high-temperature reaction of solid precursors.

-

Hydrothermal Synthesis: A solution-based method that utilizes elevated temperature and pressure to control crystal growth.

-

Co-precipitation: A versatile solution-based technique for producing fine, homogeneous powders.

-

Thermal Decomposition: A method where a precursor is heated to induce its decomposition into the desired product.

Lutetium Oxide (Lu₂O₃) as a Precursor

Lutetium oxide is a stable and readily available precursor for the synthesis of this compound. The primary methods employing this precursor are solid-state reactions.

Solid-State Synthesis from Lutetium Oxide

Solid-state synthesis typically involves the reaction of lutetium oxide with a fluorinating agent at elevated temperatures. Common fluorinating agents include hydrogen fluoride (HF) gas and ammonium bifluoride (NH₄HF₂).

Reaction with Hydrogen Fluoride:

The direct reaction of lutetium oxide with anhydrous hydrogen fluoride gas is an effective method for producing high-purity this compound.[1]

Reaction: Lu₂O₃ + 6HF → 2LuF₃ + 3H₂O[1]

Reaction with Ammonium Bifluoride:

Ammonium bifluoride is a solid, less hazardous alternative to HF gas. The reaction proceeds by heating a mixture of lutetium oxide and ammonium bifluoride.[2]

Reaction Steps:

-

Lu₂O₃ + 6NH₄HF₂ → 2(NH₄)₃LuF₆ + 3H₂O

-

(NH₄)₃LuF₆ → LuF₃ + 3NH₃ + 3HF

Experimental Protocols

Protocol 2.2.1: Solid-State Synthesis using Ammonium Bifluoride

-

Mixing: Stoichiometric amounts of lutetium oxide (Lu₂O₃) and ammonium bifluoride (NH₄HF₂) are thoroughly mixed in an agate mortar. An excess of NH₄HF₂ is often used to ensure complete fluorination.

-

Heating: The mixture is placed in a platinum or graphite crucible and heated in a tube furnace under an inert atmosphere (e.g., argon).

-

Thermal Profile: The temperature is gradually increased to an initial stage (e.g., 200-300°C) to initiate the reaction and drive off water and ammonia. This is followed by a higher temperature stage (e.g., 400-700°C) to ensure the complete decomposition of the intermediate ammonium fluorometallate complex and the formation of crystalline LuF₃.[2]

-

Cooling and Washing: The crucible is cooled to room temperature. The product is then washed with deionized water and ethanol to remove any unreacted reagents and byproducts, followed by drying.

Quantitative Data

| Precursor | Fluorinating Agent | Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Lu₂O₃ | NH₄HF₂ | Solid-State | 350-500 | >1 | High | >99 | [3] |

| Lu₂O₃ | HF | Solid-State | Elevated Temp. | - | - | High | [1] |

| Lu₂O₃ | PTFE | Solid-State | Below 650 | - | - | - | [4] |

Lutetium Chloride (LuCl₃) as a Precursor

Lutetium chloride, often in its hydrated form (LuCl₃·6H₂O), is a common precursor for solution-based synthesis methods due to its solubility in water.

Co-precipitation Synthesis from Lutetium Chloride

In this method, a soluble fluoride source is added to an aqueous solution of lutetium chloride to precipitate insoluble this compound. Hydrofluoric acid (HF) is a common fluorinating agent.

Reaction: LuCl₃ + 3HF → LuF₃↓ + 3HCl[1]

Experimental Protocols

Protocol 3.2.1: Co-precipitation using Hydrofluoric Acid

-

Solution Preparation: An aqueous solution of lutetium chloride is prepared by dissolving LuCl₃ or LuCl₃·6H₂O in deionized water.

-

Precipitation: A stoichiometric amount or a slight excess of hydrofluoric acid (HF) solution is slowly added to the lutetium chloride solution under vigorous stirring.

-

Aging: The resulting precipitate is aged in the mother liquor for a period to allow for crystal growth and improved filterability.

-

Washing and Drying: The precipitate is collected by filtration or centrifugation, washed repeatedly with deionized water until the washings are free of chloride ions, and then dried in an oven or under vacuum at a moderate temperature.[5]

Quantitative Data

| Precursor | Fluorinating Agent | Method | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |

| LuCl₃ | HF | Co-precipitation | Room Temperature | Acidic | >99 | High | [5][6] |

Lutetium Nitrate (Lu(NO₃)₃) as a Precursor

Lutetium nitrate is another water-soluble precursor that is widely used in hydrothermal and other solution-based synthesis methods.

Hydrothermal Synthesis from Lutetium Nitrate

Hydrothermal synthesis allows for the formation of well-defined crystalline LuF₃ nanoparticles by reacting a lutetium nitrate solution with a fluoride source in a sealed autoclave at elevated temperatures and pressures. Sodium tetrafluoroborate (NaBF₄) can be used as a fluorine source, which slowly releases fluoride ions upon hydrolysis.

Reaction (simplified): Lu(NO₃)₃ + 3NaF → LuF₃↓ + 3NaNO₃ (Fluoride source can vary)

Experimental Protocols

Protocol 4.2.1: Hydrothermal Synthesis using Lutetium Nitrate

-

Precursor Solution: An aqueous solution of lutetium nitrate (Lu(NO₃)₃) is prepared.

-

Fluoride Source and Additives: A solution of the fluoride source (e.g., NaF, KF, or NaBF₄) is added.[7] Often, a capping agent or chelator like trisodium citrate or EDTA is included to control particle size and morphology.[7]

-

Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-220°C) for several hours.[8]

-

Product Recovery: After cooling to room temperature, the precipitate is collected, washed with deionized water and ethanol, and dried.

Quantitative Data

| Precursor | Fluorinating Agent | Method | Temperature (°C) | Time (h) | Additives | Resulting Morphology | Reference |

| Lu(NO₃)₃ | NaBF₄ | Hydrothermal | 180 | 24 | Trisodium Citrate | Nanoparticles, Polyhedral microcrystals | [7] |

| Lu(NO₃)₃ | NaF/EDTA/PEG | Hydrothermal | - | - | EDTA, PEG-1000 | Regular microstructures | [1] |

| Lu(NO₃)₃ | NH₄HF₂ | Hydrothermal | 220 | 72 | EDTA, LiOH | Microcrystals | [8] |

Lutetium Acetylacetonate (Lu(acac)₃) as a Precursor

Lutetium acetylacetonate is a metal-organic precursor that can be used for the synthesis of lutetium-containing materials, often through thermal decomposition or in chemical vapor deposition (CVD) processes. Information on its specific use for this compound synthesis is less common in the readily available literature compared to inorganic precursors.

Thermal Decomposition

The thermal decomposition of lutetium acetylacetonate in a fluorine-containing atmosphere could potentially yield this compound. This process would involve heating the precursor to a temperature sufficient for the ligands to decompose and for the lutetium to react with the fluorine source.

Visualization of Synthesis Pathways and Workflows

Synthesis Pathways

The following diagrams illustrate the general synthetic routes from the common precursors to this compound.

Experimental Workflow for Hydrothermal Synthesis

This diagram outlines the typical experimental workflow for the hydrothermal synthesis of this compound.

Logical Relationships: Precursor Choice and Synthesis Method

The choice of precursor is intrinsically linked to the feasible synthesis methods. This diagram illustrates these relationships.

Conclusion

The synthesis of this compound can be achieved through various methods, with the choice of precursor playing a pivotal role in determining the appropriate synthetic route and the properties of the final product. Lutetium oxide is well-suited for solid-state reactions, while the solubility of lutetium chloride and lutetium nitrate makes them ideal for solution-based methods like co-precipitation and hydrothermal synthesis. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in optimizing their synthesis of LuF₃ for specific applications, enabling fine control over the material's characteristics. Further research into less common precursors like lutetium acetylacetonate may open new avenues for LuF₃ synthesis, particularly in thin-film deposition techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. Lutetium(III) chloride 99.99+ trace metals 15230-79-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lestudium-ias.com [lestudium-ias.com]

- 8. par.nsf.gov [par.nsf.gov]

A Guide to Solid-State Synthesis of Lutetium Trifluoride for Advanced Research

Authored for Researchers, Scientists, and Professionals in Drug Development

Lutetium trifluoride (LuF₃), a white crystalline solid, is a critical material in various high-technology sectors, including the manufacturing of laser crystals, specialized ceramics, phosphors, and as a catalyst in several chemical processes. Its synthesis through solid-state reactions offers a reliable route to obtaining high-purity LuF₃. This technical guide provides an in-depth overview of the primary solid-state synthesis methods for this compound, detailing experimental protocols and comparative data to aid researchers in its preparation.

Core Synthesis Methodologies

The solid-state synthesis of this compound predominantly involves the high-temperature reaction of a lutetium-containing precursor with a fluorinating agent. The most common and effective methods utilize Lutetium (III) oxide (Lu₂O₃) as the precursor due to its stability and commercial availability. The choice of fluorinating agent and reaction conditions significantly influences the purity, crystallinity, and overall yield of the final LuF₃ product.

Two primary solid-state routes are highlighted in this guide:

-

Direct Fluorination using Hydrogen Fluoride (HF) Gas: This method involves the reaction of Lutetium oxide with anhydrous hydrogen fluoride gas at elevated temperatures.

-

Fluorination using Ammonium Bifluoride (NH₄HF₂): A more common and arguably safer laboratory-scale method that utilizes a solid fluorinating agent, which decomposes in situ to produce HF.

Below is a comparative summary of the key quantitative parameters for these two methods, followed by detailed experimental protocols.

Quantitative Data Summary

| Parameter | Fluorination with HF Gas | Fluorination with NH₄HF₂ |

| Precursor | Lutetium (III) oxide (Lu₂O₃) | Lutetium (III) oxide (Lu₂O₃) |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Ammonium Bifluoride (NH₄HF₂) |

| Stoichiometric Ratio | Lu₂O₃ : 6 HF | 1 : 7 to 1 : 9 (molar ratio of Lu₂O₃ to NH₄HF₂) |

| Reaction Temperature | 300 - 500 °C | 130 - 140 °C (initial), then 400 °C |

| Reaction Time | Approx. 15 minutes at 300 °C | 2 hours (initial), then 6 hours (total 8 hours) |

| Atmosphere | Flowing Ar or N₂ with HF | Flowing air or inert gas (e.g., Ar, N₂) |

| Typical Yield | High (details not specified in literature) | High (details not specified in literature) |

| Purity | High, dependent on precursor purity | High, dependent on precursor purity |

Experimental Protocols

Method 1: Direct Fluorination of Lutetium Oxide with Hydrogen Fluoride Gas

This method is highly effective but requires specialized equipment to handle the corrosive and toxic anhydrous hydrogen fluoride gas.

Reaction: Lu₂O₃(s) + 6HF(g) → 2LuF₃(s) + 3H₂O(g)

Experimental Protocol:

-

Precursor Preparation: High-purity Lutetium (III) oxide (Lu₂O₃) powder is dried at a high temperature (e.g., 800 °C) for several hours to remove any adsorbed moisture and placed in a nickel or Monel reaction boat.

-

Reaction Setup: The reaction boat containing the Lu₂O₃ is placed inside a tube furnace made of a material resistant to HF, such as nickel or Monel. The furnace is connected to a gas delivery system for anhydrous HF and an inert gas (Argon or Nitrogen).

-

Inert Gas Purge: The reactor tube is purged with a flow of inert gas (e.g., 200 ml/min) to remove air and moisture.

-

Heating: The furnace is heated to the reaction temperature, typically between 300 °C and 500 °C, under the inert gas flow.

-

Fluorination: Once the target temperature is reached, a controlled flow of anhydrous HF gas (e.g., 100 ml/min) is introduced into the reactor along with the inert gas.

-

Reaction Duration: The reaction is typically rapid, with complete conversion observed within approximately 15 minutes at 300 °C.

-

Cooling: After the reaction period, the HF flow is stopped, and the furnace is cooled to room temperature under the flow of inert gas.

-

Product Recovery: The resulting white powder of this compound is carefully removed from the reaction boat in a dry environment (e.g., a glovebox) to prevent moisture absorption.

Method 2: Fluorination of Lutetium Oxide with Ammonium Bifluoride

This method is more amenable to standard laboratory setups as it avoids the direct handling of HF gas. The ammonium bifluoride decomposes upon heating to produce HF in situ.

Reaction: Lu₂O₃(s) + 6NH₄HF₂(s) → 2LuF₃(s) + 6NH₄F(g) + 3H₂O(g)

Experimental Protocol:

-

Precursor and Reagent Mixing: High-purity Lutetium (III) oxide (Lu₂O₃) powder and ammonium bifluoride (NH₄HF₂) are thoroughly ground together in an agate mortar. A molar ratio of 1:7 to 1:9 (Lu₂O₃:NH₄HF₂) is recommended to ensure complete fluorination.

-

Crucible Loading: The homogenized powder mixture is placed in a platinum or nickel crucible.

-

Reaction Setup: The crucible is placed inside a tube furnace equipped with a gas inlet and outlet.

-

Heating Program:

-

Initial Step: The furnace is heated to a low temperature of 130-140 °C and held for 2 hours. This initial step allows for the reaction to begin gently and drives off ammonia and water vapor. A slow stream of dry air or an inert gas is passed through the furnace to help remove the gaseous byproducts.

-